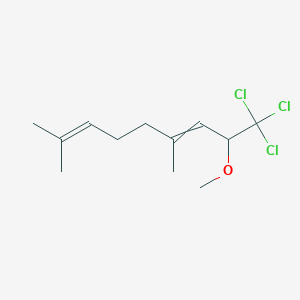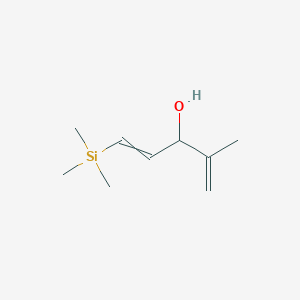
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol is a chemical compound with the molecular formula C9H18OSi It is a derivative of penta-1,4-dien-3-ol, where a methyl group and a trimethylsilyl group are attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as penta-1,4-dien-3-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Penta-1,4-dien-3-ol is reacted with trimethylsilyl chloride in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol can be compared with other similar compounds, such as:
Penta-1,4-dien-3-ol: The parent compound without the methyl and trimethylsilyl groups.
4-Methylpenta-1,4-dien-3-ol: A similar compound with only a methyl group attached.
1-Trimethylsilyl-1,4-pentadiyne: A compound with a trimethylsilyl group but different carbon chain structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
81256-01-1 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
4-methyl-1-trimethylsilylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C9H18OSi/c1-8(2)9(10)6-7-11(3,4)5/h6-7,9-10H,1H2,2-5H3 |
Clave InChI |
FNWCUMLNROJVBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C=C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


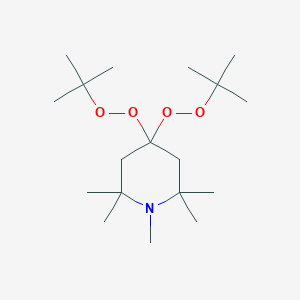
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
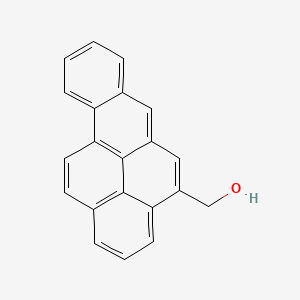
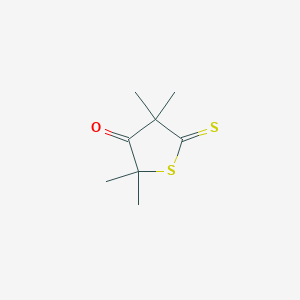
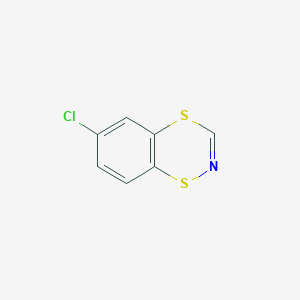
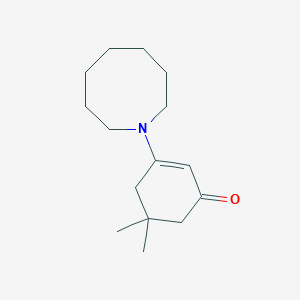
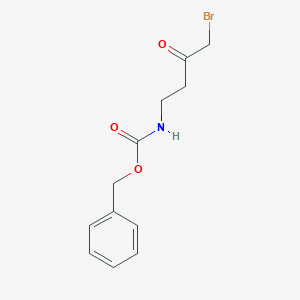

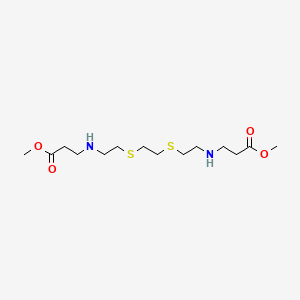
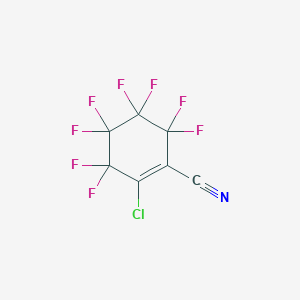
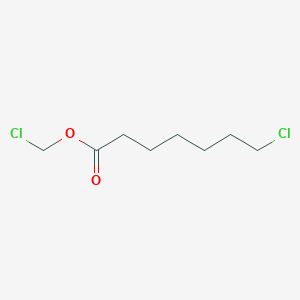
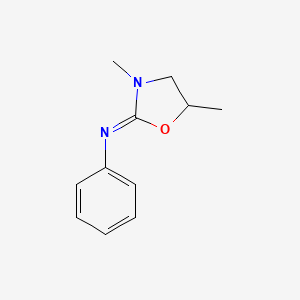
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
